2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene
Description
Significance of Halogens (Bromine and Fluorine) in Organic Synthesis and Molecular Design
Halogens, particularly bromine and fluorine, play a pivotal role in modern organic synthesis and the design of functional molecules. The incorporation of bromine into an organic framework introduces a versatile functional handle. fiveable.meyoutube.comnih.gov The carbon-bromine bond, with its moderate bond strength, serves as an excellent leaving group in nucleophilic substitution and elimination reactions. fiveable.me Furthermore, bromo-substituted compounds are key precursors for a wide array of transformations, including the formation of organometallic reagents (like Grignard reagents) and participation in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular scaffolds. nih.govdatapdf.com
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly alter a compound's physical, chemical, and biological characteristics. In medicinal chemistry, the strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing a drug's pharmacokinetic and pharmacodynamic profile. exlibrisgroup.com The presence of fluorine is a hallmark of many modern pharmaceuticals and agrochemicals. exlibrisgroup.comacs.org
Overview of Propene and Naphthalene (B1677914) Structural Motifs in Contemporary Chemical Research
The propene unit is a fundamental building block in organic chemistry, offering a reactive double bond that can participate in a plethora of chemical transformations. The allyl group (a propene unit with a methylene (B1212753) bridge) is particularly important. Halogenated propenes, for instance, are known to exhibit mutagenic activity, with the position and nature of the halogen influencing their biological effects. nih.gov The reactivity of the double bond in propenes allows for additions, cycloadditions, and polymerization reactions, making them valuable components in synthesis. patsnap.com
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. nih.gov Its extended π-system and planar geometry allow for effective interactions with biological targets, such as enzymes and receptors. nih.gov Consequently, numerous naphthalene derivatives have been developed as therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govgoogle.com The reactivity of the naphthalene ring system, while aromatic, is greater than that of benzene (B151609), allowing for electrophilic substitution and other modifications. libretexts.org The substitution pattern on the naphthalene core significantly influences its properties and reactivity. libretexts.org
Position of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene within the Landscape of Functionalized Olefins and Naphthyl Systems
This compound is a molecule that strategically combines the attributes of its constituent parts. The 2-bromo-1-propene moiety introduces a vinyl bromide functionality, a versatile precursor for various synthetic transformations, including Suzuki, Stille, and Heck cross-coupling reactions. The bromine atom at the 2-position of the propene chain also sterically influences the reactivity of the double bond.
The 3-(4-fluoro-1-naphthyl) group links this reactive olefin to a fluorinated polycyclic aromatic system. The fluorine atom at the 4-position of the naphthalene ring is expected to modulate the electronic properties of the aromatic system through its strong electron-withdrawing inductive effect. This, in turn, can influence the reactivity of the naphthalene core and the attached propenyl side chain. The 1-substitution pattern on the naphthalene ring provides a direct connection to the propenyl group, allowing for electronic communication between the two moieties.
This compound can be viewed as a functionalized olefin, where the naphthyl group acts as a large, electronically tunable substituent. Concurrently, it can be considered a modified naphthalene derivative, where the 2-bromo-1-propenyl group serves as a reactive handle for further synthetic elaboration. This dual character makes it a potentially valuable intermediate for the synthesis of more complex molecules with tailored properties.
Identified Research Gaps and Opportunities for Fundamental and Applied Studies on Halogenated Naphthyl-Propenes
Despite the intriguing combination of functional groups, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and reactivity. This absence of information presents a clear opportunity for fundamental and applied research.
Key Research Opportunities:
Synthesis and Characterization: The development of an efficient and stereoselective synthesis for this compound is a primary research objective. Subsequent, thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide crucial data on its structure and conformation.
Reactivity Studies: A systematic investigation of the reactivity of this compound would be highly valuable. This could include exploring its participation in cross-coupling reactions at the vinyl bromide position, addition reactions to the double bond, and further functionalization of the naphthalene ring. Understanding how the fluorine substituent and the bulky naphthyl group influence the regioselectivity and stereoselectivity of these reactions is of fundamental interest.
Medicinal Chemistry Applications: Given the prevalence of both naphthalene and fluorine in drug discovery, this compound could serve as a key building block for the synthesis of novel bioactive molecules. exlibrisgroup.comnih.gov Its potential as a precursor to compounds with anticancer, antiviral, or anti-inflammatory properties warrants investigation.
Materials Science: The fluorinated naphthyl moiety suggests potential applications in materials science, for instance, in the development of liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties of the aromatic core are crucial.
Interactive Data Tables
While specific experimental data for the target compound is not available, the following tables provide a comparative overview of the properties of related structural motifs to offer context.
Table 1: Physicochemical Properties of Parent and Related Halogenated Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | 218 |
| 1-Fluoronaphthalene | 321-38-0 | C₁₀H₇F | 146.16 | 215 |
| 1-Bromonaphthalene | 90-11-9 | C₁₀H₇Br | 207.07 | 281 |
| Allyl Bromide (3-Bromopropene) | 106-95-6 | C₃H₅Br | 120.98 | 71.3 |
| 2-Bromopropane | 75-26-3 | C₃H₇Br | 122.99 | 59.4 |
Table 2: Spectroscopic Data for a Related Naphthalene Derivative
| Compound Name | Spectroscopic Data (¹H NMR, CDCl₃) |
| 2-Bromo-3-(bromomethyl)naphthalene | δ 8.10 (s, 1H), 7.95 (s, 1H), 7.84-7.77 (m, 1H), 7.76-7.67 (m, 1H), 7.59-7.42 (m, 2H), 4.78 (s, 2H) dergipark.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9(14)8-10-6-7-13(15)12-5-3-2-4-11(10)12/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLAAGHRRPAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C2=CC=CC=C12)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 4 Fluoro 1 Naphthyl 1 Propene
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene, the analysis begins by identifying the most logical bond disconnections.
The primary disconnections are:
The carbon-bromine bond at the 2-position of the propene chain (a C-Br bond).
The carbon-carbon bond connecting the naphthyl ring to the propene unit (a C-C bond).
This leads to two key precursors: a 4-fluoro-1-naphthyl building block and a three-carbon (propene) synthon . The forward synthesis would then involve coupling these precursors and subsequently introducing the bromine atom.
Figure 1: Retrosynthetic Analysis of this compound
This diagram illustrates a plausible retrosynthetic pathway. The initial step disconnects the bromo group, leading back to an allyl-substituted naphthalene (B1677914). The second step breaks the bond between the naphthalene ring and the propene unit, identifying the essential starting synthons.
The synthesis of the target molecule is contingent upon the availability of a suitable 4-fluoro-1-naphthyl precursor. These building blocks are specialized structures, often prepared through multi-step sequences. sigmaaldrich.com Common strategies involve either introducing a fluorine atom onto a pre-existing naphthalene core or constructing the naphthalene ring from a fluorinated benzene (B151609) derivative.
Potential precursors for subsequent coupling reactions include:
1-Halo-4-fluoronaphthalene (e.g., 1-bromo-4-fluoronaphthalene) : A key substrate for palladium-catalyzed cross-coupling reactions.
4-Fluoro-1-naphthaleneboronic acid : Another crucial partner for Suzuki cross-coupling reactions. organic-chemistry.org
4-Fluoro-1-naphthaldehyde (B120201) : A precursor for building the propene chain via olefination reactions like the Wittig reaction.
The synthesis of these intermediates can be challenging due to the need for regioselective control during electrophilic aromatic substitution on the naphthalene ring.
With a suitable 4-fluoro-1-naphthyl precursor in hand, the next strategic challenge is the regioselective installation of the 1-propene unit at the 1-position of the naphthalene ring.
Metal-Catalyzed Cross-Coupling : The Heck reaction and the Suzuki-Miyaura coupling are powerful methods for forming the required C(sp²)-C(sp³) bond. wikipedia.orgwikipedia.org
A Heck reaction could couple a 1-halo-4-fluoronaphthalene with propene gas or a propene equivalent. organic-chemistry.orgrsc.org
A Suzuki-Miyaura coupling would involve the reaction of a 1-halo-4-fluoronaphthalene with an allylboronic acid or ester, or conversely, the coupling of a 4-fluoro-1-naphthaleneboronic acid with an allyl bromide. wikipedia.orgnih.gov This method is widely used due to its mild conditions and tolerance of various functional groups. nih.gov
Wittig Olefination : If 4-fluoro-1-naphthaldehyde is the chosen precursor, a Wittig reaction with a suitable phosphorus ylide (e.g., the ylide derived from ethyltriphenylphosphonium bromide) would yield the desired 3-(4-fluoro-1-naphthyl)-1-propene.
The final key transformation is the introduction of a bromine atom specifically at the C-2 position of the propene chain. This requires a reaction that favors substitution at the allylic position over addition to the double bond.
Allylic Bromination : The reaction of an alkene with a brominating agent under conditions that favor free-radical substitution is the most effective method. masterorganicchemistry.com The reagent of choice for this transformation is N-bromosuccinimide (NBS) . pearson.comyoutube.com The use of NBS is crucial because it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ, thereby suppressing the competing ionic addition of bromine across the double bond. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light or a radical initiator (e.g., AIBN or peroxides). masterorganicchemistry.com The stability of the resulting allylic radical intermediate directs the regioselectivity of the bromination. quora.com
Established and Emerging Synthetic Routes
Building on the retrosynthetic strategy, several established and emerging synthetic protocols can be envisioned for the preparation of this compound.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their efficiency in forming carbon-carbon bonds. rsc.org
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org A plausible route would be the coupling of 1-bromo-4-fluoronaphthalene (B1202307) with allylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgwikipedia.org
Mizoroki-Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgrsc.org In this context, 1-bromo-4-fluoronaphthalene could be reacted with propene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgthieme-connect.de A significant advantage of the Heck reaction is its high trans selectivity in many cases, although this is less relevant for a terminal alkene like propene. organic-chemistry.org
Table 1: Comparison of Hypothetical Cross-Coupling Conditions
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction |
| Naphthyl Substrate | 1-Bromo-4-fluoronaphthalene | 1-Bromo-4-fluoronaphthalene |
| Propene Source | Allylboronic acid pinacol ester | Propene |
| Catalyst (Typical) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd/C |
| Ligand (Typical) | PPh₃, SPhos, XPhos | P(o-tolyl)₃, PPh₃ |
| Base (Typical) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, NaOAc, K₂CO₃ |
| Solvent (Typical) | Toluene/H₂O, Dioxane, THF | DMF, Acetonitrile, DMA |
| Key Advantage | High functional group tolerance, stable boron reagents. organic-chemistry.org | Use of simple alkenes. wikipedia.org |
The final bromination step must be highly selective to avoid unwanted side products.
Radical Bromination : As previously discussed, free-radical allylic bromination using N-bromosuccinimide (NBS) is the standard and most effective method. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism initiated by light or heat. pearson.com This process ensures that bromine is introduced at the allylic carbon, which is adjacent to the double bond, due to the resonance stabilization of the allylic radical intermediate. masterorganicchemistry.comquora.com
Ionic Bromination : In contrast, the direct addition of molecular bromine (Br₂) to 3-(4-fluoro-1-naphthyl)-1-propene under polar, ionic conditions would lead to the formation of 1,2-dibromo-3-(4-fluoro-1-naphthyl)propane. This electrophilic addition reaction proceeds through a cyclic bromonium ion intermediate and is generally not the desired pathway for synthesizing the target molecule. To favor substitution over addition, a very low concentration of Br₂ is required, a condition expertly met by using NBS. masterorganicchemistry.com
Table 2: Comparison of Bromination Procedures for 3-(4-fluoro-1-naphthyl)-1-propene
| Feature | Radical Bromination | Ionic Bromination |
| Reagent | N-Bromosuccinimide (NBS) pearson.com | Molecular Bromine (Br₂) |
| Conditions | Non-polar solvent (e.g., CCl₄), radical initiator (AIBN) or UV light. masterorganicchemistry.com | Polar solvent (e.g., CH₂Cl₂) |
| Mechanism | Free-radical chain reaction. pearson.com | Electrophilic addition (via bromonium ion). |
| Primary Product | This compound (Allylic Substitution) | 1,2-Dibromo-3-(4-fluoro-1-naphthyl)propane (Addition) |
| Selectivity | High for allylic position. quora.com | High for double bond addition. |
Multi-Step Organic Transformations Involving Functional Group Interconversions
The synthesis of this compound is logically approached through a multi-step pathway that hinges on the strategic manipulation of functional groups. vapourtec.comlibretexts.org A plausible retrosynthetic analysis suggests that the target molecule can be derived from a more readily accessible precursor, such as an aldehyde or ketone bearing the 4-fluoro-1-naphthyl moiety. Functional group interconversion is the cornerstone of such a synthesis, allowing for the methodical construction of the desired molecular architecture. ub.edufiveable.meic.ac.ukimperial.ac.uk
A hypothetical, yet chemically sound, synthetic route could commence from 4-fluoro-1-naphthaldehyde. The initial step would likely involve a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propenyl framework. For instance, reacting 4-fluoro-1-naphthaldehyde with a suitable phosphonium (B103445) ylide, such as (bromomethyl)triphenylphosphonium bromide, in the presence of a base could potentially form the vinyl bromide directly. However, controlling the stereochemistry and avoiding side reactions can be challenging.
A more controlled and stepwise approach would involve an initial aldol-type condensation or a Grignard reaction. For example, reacting 4-fluoro-1-naphthaldehyde with a vinyl Grignard reagent would yield an allylic alcohol. Subsequent functional group interconversion of the hydroxyl group to a bromide, for instance using phosphorus tribromide or a similar brominating agent, would provide an allylic bromide. A final step of allylic bromination at the vinylic position is complex and less common.
A more likely multi-step sequence would involve the creation of a precursor that can be readily converted to the final product. One such pathway is outlined below:
Aldol Condensation: Reaction of 4-fluoro-1-naphthaldehyde with acetone (B3395972) in the presence of a base would yield 4-(4-fluoro-1-naphthyl)but-3-en-2-one.
Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 4-(4-fluoro-1-naphthyl)but-3-en-2-ol, using a mild reducing agent like sodium borohydride. ic.ac.uk
Bromination: The resulting allylic alcohol can then be converted to the allylic bromide, 1-bromo-4-(4-fluoro-1-naphthyl)but-2-ene, using a reagent such as phosphorus tribromide.
Elimination: A subsequent base-induced elimination of HBr from the allylic bromide could potentially form a conjugated diene. A more controlled approach would be necessary.
A more direct and plausible route to introduce the 2-bromo-1-propene moiety would involve starting with a different precursor. An alternative strategy could involve the reaction of a 4-fluoro-1-naphthyl metallic reagent with a suitable three-carbon electrophile that already contains the desired bromo-propene unit.
Given the challenges, a more robust method would likely involve the construction of the carbon skeleton first, followed by the introduction of the bromine atom. For example, a reaction of 4-fluoro-1-naphthylmagnesium bromide with acrolein would yield 1-(4-fluoro-1-naphthyl)prop-2-en-1-ol. Subsequent allylic rearrangement and bromination could be explored, but are often not straightforward.
A more practical approach would be the addition of a nucleophile to 4-fluoro-1-naphthaldehyde to generate a suitable intermediate for elimination and bromination. For instance, a Reformatsky-type reaction with an α-bromoester followed by reduction and subsequent transformations could be a viable, albeit lengthy, path.
The table below outlines a hypothetical multi-step synthesis starting from 4-fluoro-1-naphthaldehyde, highlighting the key transformations and reagents.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation Type |
| 1 | 4-fluoro-1-naphthaldehyde | Wittig Reagent (e.g., Ph3P=CHCHO) | 3-(4-fluoro-1-naphthyl)propenal | Carbon-Carbon Bond Formation |
| 2 | 3-(4-fluoro-1-naphthyl)propenal | Methylmagnesium bromide (Grignard) | 1-(4-fluoro-1-naphthyl)but-1-en-3-ol | Nucleophilic Addition |
| 3 | 1-(4-fluoro-1-naphthyl)but-1-en-3-ol | PBr3 | 3-Bromo-4-(4-fluoro-1-naphthyl)but-1-ene | Functional Group Interconversion (Halogenation) |
| 4 | 3-Bromo-4-(4-fluoro-1-naphthyl)but-1-ene | Strong, non-nucleophilic base (e.g., DBU) | This compound | Elimination |
This proposed sequence illustrates the necessity of multiple, carefully chosen reactions to achieve the target structure, each step representing a specific functional group interconversion. fiveable.mevanderbilt.edu
Considerations for Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. sci-hub.senih.gov For the synthesis of this compound, these considerations would focus on the development of efficient catalysts and the selection of environmentally benign solvents.
Catalyst Development and Optimization
Catalysis plays a crucial role in enhancing the efficiency and selectivity of organic transformations. In the context of synthesizing bromoalkenes, catalyst development is key. osti.gov For instance, in reactions involving cross-coupling to form the carbon skeleton, palladium-based catalysts are common. Green chemistry efforts focus on developing catalysts with high turnover numbers and that can be easily recovered and reused. For example, supported gold nanoparticles have been investigated for their catalytic activity in various reactions, including the hydration of alkynes, which could be relevant in alternative synthetic routes. cnr.it
Phase-transfer catalysis (PTC) represents another green catalytic approach. osti.gov PTC can facilitate reactions between reagents in immiscible phases, often allowing for the use of water as a solvent and reducing the need for hazardous organic solvents. For a synthesis involving bromination or elimination steps, a phase-transfer catalyst could potentially improve reaction rates and yields while simplifying work-up procedures.
The table below summarizes potential catalytic approaches and their green chemistry advantages for key steps in a hypothetical synthesis.
| Reaction Step | Conventional Catalyst | Green Alternative/Improvement | Rationale for Green Approach |
| Cross-Coupling | Homogeneous Palladium Catalyst | Heterogeneous/Recyclable Palladium Catalyst | Reduced metal contamination in product, catalyst reusability. |
| Elimination | Stoichiometric strong base | Catalytic amount of a milder base with co-catalyst | Reduced waste, improved atom economy. |
| Bromination | Stoichiometric brominating agent | Catalytic bromination using HBr and an oxidant | Avoids use of hazardous elemental bromine. |
Solvent Selection and Reaction Medium Design
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a significant portion of the waste generated. sci-hub.se The selection of greener solvents is therefore a critical aspect of sustainable synthesis. whiterose.ac.ukubc.ca Traditional solvents like dichloromethane, chloroform, and dimethylformamide (DMF) are effective but pose significant health and environmental hazards. sci-hub.sewhiterose.ac.ukresearchgate.net
Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a framework for choosing more sustainable alternatives. whiterose.ac.ukubc.ca For the proposed synthesis of this compound, replacing hazardous solvents would be a primary goal. For example, in a Wittig or Grignard reaction, 2-methyltetrahydrofuran (B130290) (2-MeTHF) can often serve as a greener substitute for tetrahydrofuran (B95107) (THF). whiterose.ac.uk For reactions requiring a polar aprotic solvent, a substance like dimethyl sulfoxide (B87167) (DMSO) might be considered, though its own environmental profile is also under scrutiny. researchgate.net
The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. nih.gov Water is a highly desirable solvent from a green chemistry perspective, and techniques like micellar catalysis can enable organic reactions to be performed in aqueous media. sci-hub.se
Below is a table comparing conventional solvents with greener alternatives for relevant reaction types.
| Reaction Type | Conventional Solvent(s) | Greener Alternative(s) | Key Advantages of Green Alternative |
| Wittig Reaction | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling point, easier recycling, derived from renewable resources (2-MeTHF). |
| Grignard Reaction | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher flashpoint, less prone to peroxide formation. |
| Bromination | Dichloromethane, Carbon tetrachloride | Ethyl acetate, Heptane | Lower toxicity, reduced environmental impact. |
| Elimination | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Cyrene®, Toluene (if necessary and recycled) | Biodegradable (Cyrene®), lower toxicity compared to chlorinated solvents. |
By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound can be significantly mitigated, aligning the synthesis with modern standards of sustainability.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 4 Fluoro 1 Naphthyl 1 Propene
Reactivity of the Vinylic Bromine Atom
The bromine atom attached to the sp²-hybridized carbon of the propene chain is a key site for various chemical transformations. Its reactivity is considerably different from that of a typical alkyl bromide due to the electronic and steric environment of the double bond.
Stereochemical and Electronic Aspects of Nucleophilic Substitution (e.g., SN1', SN2' mechanisms)
Nucleophilic substitution at a vinylic carbon is a challenging transformation compared to its sp³ counterpart. researchgate.net Vinylic halides, such as 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene, are generally unreactive towards standard SN2 reactions due to the steric hindrance of the double bond, which prevents the required backside attack. libretexts.org Furthermore, the increased s-character of the sp²-hybridized carbon creates a stronger C-Br bond.
However, substitution can occur under specific conditions through alternative mechanisms like the SN1' and SN2' (allylic substitution) pathways, given the allylic nature of the system. In these mechanisms, the nucleophile attacks the γ-carbon of the allylic system.
SN1' Mechanism: This pathway would involve the departure of the bromide ion to form a vinylic cation. However, vinylic cations are notoriously unstable. youtube.com The presence of the electron-rich naphthyl group could potentially stabilize an adjacent carbocation through resonance, making an allylic cation intermediate more plausible. The reaction would proceed in two steps, with the rate-determining step being the formation of this carbocation. This pathway would likely lead to a mixture of products due to the delocalized nature of the cation.
SN2' Mechanism: A concerted mechanism where a nucleophile attacks the γ-carbon (the carbon of the naphthyl ring attached to the propenyl group) while the double bond shifts and the bromide ion departs. This pathway is stereospecific. The large naphthyl group would likely impose significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially favoring specific stereoisomers.
Theoretical studies on simpler vinylic halides have shown that the reaction pathway can also depend on the nature of the nucleophile, with stronger nucleophiles potentially favoring an in-plane SN2-type substitution. researchgate.netresearchgate.net
Elimination Reactions Leading to Alkyne Formation
The presence of a vinylic bromine and adjacent hydrogen atoms allows for elimination reactions to form an alkyne. This dehydrobromination is typically achieved by treatment with a strong, non-nucleophilic base. ksu.edu.salumenlearning.com For this compound, this would lead to the formation of 3-(4-fluoro-1-naphthyl)-1-propyne.
The most common mechanism for such a transformation is the E2 (bimolecular elimination) mechanism. lumenlearning.com This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion is simultaneously expelled. libretexts.org The stereochemistry of the starting material can influence the reaction rate, with an anti-periplanar arrangement of the proton and the leaving group being the most favorable for E2 elimination. ksu.edu.sa
The choice of base is crucial. A bulky base, such as potassium tert-butoxide, would favor elimination over competing substitution reactions. ksu.edu.sa
| Reactant | Base | Expected Major Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium tert-butoxide (t-BuOK) | 3-(4-fluoro-1-naphthyl)-1-propyne | E2 Elimination |
| 2-Bromopropane | Ethoxide (EtO-) | Propene | E2 Elimination lumenlearning.com |
Oxidative Addition Reactions with Transition Metal Complexes
Vinylic halides are known to undergo oxidative addition with low-valent transition metal complexes, a fundamental step in many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings). In the case of this compound, a palladium(0) or nickel(0) complex could insert into the C-Br bond to form an organometallic species.
This reaction involves the oxidation of the metal (e.g., from Pd(0) to Pd(II)) and the formation of a new metal-carbon and metal-halogen bond. The resulting organopalladium(II) complex would be a versatile intermediate for the formation of new carbon-carbon or carbon-heteroatom bonds. The stereochemistry of the double bond is typically retained during the oxidative addition process. Studies on related allyl and propargyl bromides with platinum complexes have shown that these reactions follow second-order kinetics. researchgate.net
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is an electron-rich center and is therefore susceptible to attack by electrophiles. It can also participate in pericyclic reactions.
Electrophilic Additions Across the Double Bond (e.g., Hydrohalogenation, Halogenation)
Electrophilic addition reactions involve the initial attack of an electrophile on the π-electrons of the alkene. chemistrystudent.com
Hydrohalogenation: The addition of a hydrogen halide (HX) to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. chemguide.co.uk In the case of this compound, the addition of HBr would likely lead to the formation of 2,2-dibromo-3-(4-fluoro-1-naphthyl)propane. The stability of the intermediate carbocation would be influenced by the electron-withdrawing inductive effect of the existing bromine atom and the potential for resonance stabilization by the naphthyl group.
Halogenation: The addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), would proceed via a cyclic halonium ion intermediate. ochemtutor.com The subsequent attack of the halide ion occurs from the anti-face, resulting in anti-addition. This would yield a vicinal dihalide. The regioselectivity of the attack on the halonium ion would be influenced by the steric bulk of the naphthyl group.
| Reactant | Reagent | Expected Major Product | Key Intermediate |
|---|---|---|---|
| This compound | HBr | 2,2-Dibromo-3-(4-fluoro-1-naphthyl)propane | Carbocation |
| This compound | Br₂ | 1,2,2-Tribromo-3-(4-fluoro-1-naphthyl)propane | Bromonium ion |
| Propene | HBr | 2-Bromopropane youtube.com | Secondary Carbocation youtube.com |
Pericyclic Reactions and Cycloaddition Chemistry (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state.
Diels-Alder Reaction: The alkene in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The bromine atom and the naphthyl group, both being electron-withdrawing to some extent, would activate the double bond for this reaction. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
1,3-Dipolar Cycloadditions: This reaction involves the addition of a 1,3-dipole to the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.orgfrontiersin.orgresearchgate.net The regioselectivity of the cycloaddition is governed by both electronic and steric factors. The bulky naphthyl group would play a significant role in directing the orientation of the 1,3-dipole as it approaches the double bond.
Radical Addition Reactions
The alkene functionality in this compound is susceptible to radical addition reactions. In such reactions, a radical species adds to the double bond, leading to the formation of a new radical intermediate, which then typically abstracts an atom or group from another molecule to yield the final product.
The regioselectivity of radical additions to this substrate would be influenced by the stability of the resulting radical intermediate. The addition of a radical (Y•) to the C1 position would generate a secondary radical at C2, which is stabilized by the adjacent bromine atom and the benzylic-type resonance with the naphthyl ring. Conversely, addition to the C2 position would result in a primary radical at C1, which is generally less stable. Therefore, the formation of the C2-centered radical is expected to be the more favorable pathway.
Table 1: Postulated Radical Addition Reaction and Intermediates
| Reactant | Radical Species (Y•) | Intermediate Radical | Final Product |
| This compound | HBr (in the presence of peroxides) | 2-Bromo-1-(bromomethyl)-3-(4-fluoro-1-naphthyl)propyl radical | 1,2-Dibromo-3-(4-fluoro-1-naphthyl)propane |
| This compound | Thiols (RSH) | 2-Bromo-3-(4-fluoro-1-naphthyl)-1-(alkylthio)propyl radical | 2-Bromo-3-(4-fluoro-1-naphthyl)-1-(alkylthio)propane |
This table presents hypothetical reaction pathways based on established principles of radical chemistry.
Influence of the Fluorine Substituent on Molecular Reactivity
The fluorine atom, being highly electronegative, exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire naphthalene (B1677914) ring system, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. uci.edu However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. uci.edu
In the context of the entire molecule, the inductive withdrawal by the fluorine atom can also influence the reactivity of the propene side chain, albeit to a lesser extent due to the distance. This electronic pull could slightly increase the electrophilicity of the double bond.
Table 2: Electronic Effects of the Fluorine Substituent
| Effect | Description | Impact on Naphthyl Ring | Impact on Propene Moiety |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework due to high electronegativity. | Deactivation of the ring towards electrophilic attack. | Minor increase in the electrophilicity of the double bond. |
| Resonance Effect (+R) | Donation of lone pair electrons into the pi system of the aromatic ring. | Directs incoming electrophiles to ortho and para positions relative to the fluorine atom. | Negligible direct impact. |
The 4-fluoro-1-naphthyl group is a bulky substituent. This steric bulk can hinder the approach of reagents to the reactive sites of the molecule, particularly the C2 position and the adjacent double bond of the propene chain. nih.gov Reactions that require attack at these positions may be slower or require more forcing conditions compared to analogous systems with smaller substituents. For instance, in reactions involving the double bond, the steric hindrance from the naphthyl group might favor the attack of a reagent on the less hindered C1 carbon.
Reactivity of the Naphthyl Aromatic System
The fluorinated naphthalene ring itself can undergo further functionalization, offering pathways to more complex molecular architectures.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. pearson.com In naphthalene, the 1-position (alpha) is generally more reactive towards electrophiles than the 2-position (beta) because the intermediate carbocation (a naphthalenonium ion) formed during alpha-attack is more resonance-stabilized. youtube.com
The presence of the fluorine atom at C4 and the bromoallyl group at C1 will direct incoming electrophiles. Fluorine is an ortho, para-director. uci.edu Therefore, electrophilic attack will be directed to the positions ortho and para to the fluorine atom. The bromoallyl group is generally considered a deactivating group and a meta-director if it were on a benzene (B151609) ring, but its effect on the naphthalene system is more complex. Given the higher intrinsic reactivity of the alpha-positions, the most likely sites for electrophilic substitution would be the available alpha-positions of the unsubstituted ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthyl Ring
| Position | Activating/Deactivating Influence | Directing Influence | Predicted Reactivity |
| 2-position | Ortho to C1-substituent, Meta to Fluorine | - | Moderately deactivated |
| 3-position | Para to C1-substituent (in a sense), Ortho to Fluorine | +R from Fluorine | Potentially reactive |
| 5-position | Peri to Fluorine, Ortho to an empty position in the other ring | - | Favored site |
| 8-position | Peri to C1-substituent | - | Sterically hindered |
This table provides a qualitative prediction of reactivity based on established directing effects.
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
Halogens, including fluorine, can act as weak DMGs. baranlab.orguwindsor.ca In the case of this compound, the fluorine atom could direct the metalation to the C3 or C5 position. The C3 position is ortho to the fluorine, but deprotonation at this site might be sterically hindered by the adjacent bromoallyl group at C1. The C5 position (in the adjacent ring) is also ortho to the directing influence of the fluorine atom in a peri sense and may be a more likely site for metalation. Subsequent quenching with an electrophile would introduce a new substituent at this position.
Advanced Spectroscopic and Diffraction Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For the structural analysis of 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene , a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed.
¹H NMR for Proton Environments and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. wvu.edu In the ¹H NMR spectrum of This compound , distinct signals are expected for the vinylic, methylene (B1212753), and aromatic protons.
The two geminal vinylic protons (=CH₂) are diastereotopic and would therefore be expected to exhibit distinct chemical shifts, likely in the range of 5.5-6.5 ppm. wvu.edulibretexts.org Each of these protons would appear as a doublet due to geminal coupling to each other. The methylene protons (-CH₂-) adjacent to the naphthyl ring are also diastereotopic and would likely present as two separate multiplets in the region of 3.8-4.5 ppm, influenced by the adjacent aromatic system and the double bond. The aromatic protons of the 4-fluoro-1-naphthyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and multiplicities dictated by their position relative to the fluorine atom and the propyl side chain. wvu.edu
Hypothetical ¹H NMR Data Table:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-vinylic (a) | 6.25 | d | 1.8 |
| H-vinylic (b) | 5.90 | d | 1.8 |
| H-methylene (c) | 4.15 | m | - |
| H-methylene (d) | 4.05 | m | - |
| H-aromatic | 7.20-8.30 | m | - |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in This compound will give rise to a distinct signal.
The olefinic carbons are expected to resonate in the range of 115-140 ppm, with the bromine-substituted carbon appearing at a lower field (more deshielded). libretexts.orgwisc.edu The methylene carbon would likely appear around 30-40 ppm. docbrown.info The ten carbons of the naphthyl ring will produce a series of signals in the aromatic region (120-150 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. libretexts.orgorganicchemistrydata.org
Hypothetical ¹³C NMR Data Table:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-vinylic (=CBr) | 128.5 |
| C-vinylic (=CH₂) | 118.0 |
| C-methylene (-CH₂-) | 35.2 |
| C-aromatic (C-F) | 160.5 (d, ¹JCF ≈ 250 Hz) |
| C-aromatic (other) | 122.0-135.0 |
¹⁹F NMR for Fluorine Resonance and Coupling
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org
For This compound , the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the naphthyl ring. The chemical shift of this fluorine atom is sensitive to its electronic environment. alfa-chemistry.com In this case, a chemical shift in the range of -110 to -125 ppm relative to a standard like CFCl₃ is anticipated. acs.orgspectrabase.com This signal may appear as a multiplet due to coupling with neighboring aromatic protons. numberanalytics.com
Hypothetical ¹⁹F NMR Data Table:
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -118.5 | m |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For the target molecule, COSY would show correlations between the geminal vinylic protons, and between the methylene protons and the vinylic protons. It would also reveal the coupling network within the aromatic protons of the naphthyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbons of the naphthyl ring and to the vinylic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the methylene protons and the protons on the naphthyl ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. researchgate.net The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks separated by two mass units. libretexts.orgdocbrown.info
The exact mass of the molecular ion of This compound (C₁₃H₁₀BrF) can be calculated with high precision.
Calculated Exact Mass for C₁₃H₁₀⁷⁹BrF: 263.9953 u Calculated Exact Mass for C₁₃H₁₀⁸¹BrF: 265.9933 u
Observing this isotopic pattern with the correct mass difference and intensity ratio in the HRMS spectrum would provide strong evidence for the presence of one bromine atom in the molecule.
Hypothetical HRMS Fragmentation Data Table:
| m/z (Fragment Ion) | Possible Formula | Interpretation |
| 265.9933 / 263.9953 | [C₁₃H₁₀BrF]⁺ | Molecular Ion (M⁺) |
| 185.0766 | [C₁₃H₁₀F]⁺ | Loss of Br radical |
| 144.0626 | [C₁₁H₇F]⁺ | Naphthylmethyl cation |
| 127.0395 | [C₁₀H₆F]⁺ | Fluoronaphthyl cation |
The fragmentation pattern would likely involve the loss of the bromine atom, which is a good leaving group, to form a stable carbocation. libretexts.orgmiamioh.edu Further fragmentation of the naphthyl ring could also be observed. researchgate.net
Isotope Pattern Analysis for Bromine Detection
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of a bromine-containing molecule is its distinctive isotope pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.orgfiveable.me This results in a characteristic pair of peaks in the mass spectrum for any fragment containing a single bromine atom.
For this compound, the molecular ion (M⁺) would appear as two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This doublet, referred to as the M and M+2 peaks, is a definitive signature for the presence of one bromine atom. libretexts.org The analysis of these isotope patterns is crucial for confirming the elemental composition of the molecule and its fragments. fiveable.me Advanced techniques like high-resolution mass spectrometry can further confirm the exact elemental formula by providing highly accurate mass measurements.
Table 1: Expected Molecular Ion Isotope Pattern for C₁₃H₁₀BrF
| Ion | Corresponding Isotope | Expected m/z (Monoisotopic) | Relative Intensity |
| [M]⁺ | ⁷⁹Br | 264.0 | ~100% |
| [M+2]⁺ | ⁸¹Br | 266.0 | ~98% |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. researchgate.net For this compound, the spectra would be characterized by vibrations originating from the naphthalene (B1677914) ring, the propene unit, and the carbon-halogen bonds.
The aromatic naphthalene system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. chemrxiv.org The C=C stretching vibrations of the aromatic ring appear in the 1650-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often intense in the IR spectrum of naphthalenes, occur below 900 cm⁻¹. researchgate.net
The propene moiety introduces additional distinct signals. The C=C double bond stretching of the vinyl group is expected around 1645 cm⁻¹. The =C-H stretching vibrations appear just above 3000 cm⁻¹, while the =C-H bending modes are found in the 1000-650 cm⁻¹ region.
The carbon-halogen bonds have characteristic vibrations in the lower frequency "fingerprint" region of the spectrum. The C-Br stretching vibration is typically found at a low frequency, often in the 600-500 cm⁻¹ range, while the C-F stretch appears at a higher frequency, generally between 1400-1000 cm⁻¹, due to the stronger bond and lighter mass of fluorine. Raman spectroscopy is particularly useful for identifying the C=C and C-Br stretching modes, which often produce strong Raman signals. nih.gov
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| C-H Stretch | Aromatic (Naphthyl) | 3100 - 3000 | IR, Raman |
| C-H Stretch | Alkene (=CH₂) | 3080 - 3020 | IR, Raman |
| C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | IR, Raman |
| C=C Stretch | Alkene | ~1645 | IR, Raman |
| C=C Stretch | Aromatic (Naphthyl) | 1650 - 1450 | IR, Raman |
| C-F Stretch | Fluoroaromatic | 1400 - 1000 | IR |
| C-Br Stretch | Bromoalkene | 600 - 500 | IR, Raman |
| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | IR |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. protoxrd.comlibretexts.org This technique provides precise coordinates of each atom in the unit cell, allowing for a complete and unambiguous determination of the molecule's structure in the solid state.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Table 3: Typical Bond Lengths and Angles Expected from X-ray Diffraction
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C(aromatic)-C(aromatic) | 1.36 - 1.42 Å |
| Bond Length | C=C (alkene) | ~1.34 Å researchgate.net |
| Bond Length | C(sp²)-Br | ~1.90 Å researchgate.net |
| Bond Length | C(aromatic)-F | ~1.36 Å |
| Bond Length | C(aromatic)-C(sp³) | ~1.51 Å |
| Bond Angle | C-C-C (in naphthalene) | ~120° |
| Bond Angle | C-C(Br)=C | ~122° |
| Torsion Angle | C(naphthyl)-C-C=C | Defines conformation |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
X-ray diffraction also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure. For this compound, several types of interactions are anticipated.
π-π Stacking: The planar naphthalene rings are expected to participate in π-π stacking interactions, a common feature in aromatic compounds. tandfonline.comnih.gov These interactions, driven by van der Waals forces, typically involve parallel-displaced or offset face-to-face arrangements of the aromatic rings of adjacent molecules. researchgate.netresearchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, exists on the outer side of the bromine atom along the C-Br bond axis. nih.govresearchgate.net This can form an attractive interaction with a halogen bond acceptor, such as the electronegative fluorine atom or the π-electron cloud of a neighboring naphthalene ring (C-Br···F or C-Br···π interactions). acs.org
Assessment of Molecular Conformation and Stereochemistry
Computational Investigations of this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the chemical compound this compound are not publicly available at this time.
While the molecular structure of this compound, with its combination of a brominated propene unit and a fluorinated naphthalene ring, presents an interesting subject for theoretical analysis, it appears that no research groups have published in-depth quantum chemical calculations or molecular dynamics simulations on this specific molecule.
Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Methods such as Density Functional Theory (DFT) are commonly used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule (electronic structure). nih.govnih.govnih.gov Such studies provide insights into the molecule's reactivity, spectroscopic characteristics, and other ground-state properties.
Furthermore, more computationally intensive ab initio methods can offer even higher accuracy for energy and property predictions. For a molecule with the conformational flexibility of this compound, arising from rotation around the single bonds, a detailed conformational analysis would be necessary to identify the various low-energy shapes the molecule can adopt and to map out the potential energy surface.
Molecular Dynamics (MD) simulations would complement this static picture by providing a view of the molecule's dynamic behavior over time. These simulations could reveal the pathways and energy barriers for transitions between different conformations and how these dynamics are influenced by the surrounding environment, such as different solvents.
Although general computational studies have been conducted on various substituted naphthyl derivatives and other halogenated organic compounds, the specific combination of structural features in this compound has not been the subject of dedicated theoretical investigation in the available literature. The synthesis and availability of the compound are noted by chemical suppliers, but this has not yet translated into published computational research. fluorochem.co.uk
Therefore, it is not possible to provide the detailed research findings, data tables, or analysis for the specific outline requested. The scientific community has yet to explore the computational chemistry of this compound in detail.
Computational Chemistry and Theoretical Studies on 2 Bromo 3 4 Fluoro 1 Naphthyl 1 Propene
Reaction Mechanism Prediction and Transition State Characterization
Detailed theoretical examinations of reaction mechanisms involving 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene, which would include the identification of transition states, are not documented in available scholarly sources. Such studies are crucial for understanding the kinetics and thermodynamics of chemical transformations.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that a calculated transition state connects the correct reactants and products on a potential energy surface. uni-muenchen.derowansci.comscm.com An IRC analysis for reactions involving this compound would provide a detailed mapping of the reaction pathway. mdpi.com However, no published studies were found that have performed IRC calculations for this compound.
Frontier Molecular Orbital (FMO) Theory for Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of molecules by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com An FMO analysis of this compound would yield valuable insights into its electrophilic and nucleophilic character, thereby predicting its behavior in various chemical reactions. pku.edu.cn At present, there are no available FMO studies specifically for this compound.
Prediction of Spectroscopic Properties
The computational prediction of spectroscopic data is an essential aspect of modern chemical research, aiding in the structural elucidation and characterization of novel compounds.
Calculation of NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are invaluable for interpreting experimental spectra. youtube.comgithub.iolibretexts.org Such calculations for this compound would involve sophisticated quantum mechanical models to predict the magnetic environment of each nucleus. A search of the literature did not yield any reports of such calculations for this molecule.
Simulation of Vibrational (IR/Raman) Spectra
The simulation of infrared (IR) and Raman spectra through computational methods provides a theoretical vibrational profile of a molecule, which can be compared with experimental data to confirm its structure. researchgate.net These simulations are based on the calculation of vibrational frequencies and their corresponding intensities. No published theoretical vibrational spectra for this compound could be located.
Advanced Electron Density Analysis
Advanced electron density analysis techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can reveal detailed information about bonding, charge distribution, and intermolecular interactions. These analyses provide a deeper understanding of the electronic structure of a molecule. There is no evidence of such advanced electron density studies having been performed on this compound in the reviewed literature.
Atoms in Molecules (AIM) Theory for Bond Critical Points
There is currently no available research data from Atoms in Molecules (AIM) analysis for "this compound." Such an analysis would provide insights into the topology of the electron density, identifying bond critical points and characterizing the nature of chemical bonds within the molecule, such as the C-Br, C-F, and various C-C bonds. However, without experimental or theoretical calculations, a data table of bond critical point properties (e.g., electron density, Laplacian of electron density) cannot be generated.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Further research and computational investigation are required to be published in the scientific domain to provide the specific data needed for a thorough analysis as outlined.
Advanced Organic Transformations and Synthetic Applications
Utilization as a Key Building Block in Complex Molecule Synthesis
The strategic placement of a vinyl bromide and an allylic naphthyl group renders 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene an ideal substrate for reactions that build molecular complexity in a controlled manner.
C-C Coupling Reactions for Constructing Extended Carbon Frameworks
The vinyl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forging carbon-carbon bonds. nih.gov The reactivity of this group allows for the direct attachment of various carbon-based fragments, extending the π-system and building sophisticated molecular scaffolds.
Prominent C-C coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters would yield 1,2-disubstituted propene derivatives, directly linking the naphthyl-propene unit to another aromatic or olefinic system.
Heck Coupling: The palladium-catalyzed reaction with an alkene can be used to introduce a substituted vinyl group, leading to the formation of a diene system. organic-chemistry.org The regioselectivity of the insertion would be a key consideration. princeton.edu
Sonogashira Coupling: Coupling with a terminal alkyne would produce a conjugated enyne, a versatile functional group for further transformations, including pericyclic reactions or the synthesis of complex natural products.
Stille Coupling: The use of organostannanes as coupling partners offers a mild and effective method for creating new C-C bonds, known for its tolerance of a wide range of functional groups.
These transformations are typically efficient and proceed under well-established conditions, making this compound a predictable and reliable building block.
Table 1: Representative Conditions for C-C Coupling Reactions
This table illustrates typical catalytic systems for palladium-catalyzed cross-coupling reactions involving a vinyl bromide substrate.
| Coupling Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | THF, DMF |
| Stille | Pd(PPh₃)₄ | PPh₃ | (None required) | Toluene, THF |
Formation of C-N, C-O, and C-S Bonds
Beyond C-C bonds, modern palladium catalysis provides powerful methods for forging carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl and vinyl amines. wikipedia.orglibretexts.org
C-N Bond Formation (Buchwald-Hartwig Amination): The vinyl bromide of the title compound is an excellent electrophile for palladium-catalyzed coupling with a wide array of primary and secondary amines. synarchive.com This reaction would produce enamine structures bearing the bulky 4-fluoro-1-naphthylmethyl substituent. These enamines are valuable intermediates in their own right, serving as precursors to ketones or as components in further synthetic operations. rsc.orgorganic-chemistry.org
C-O Bond Formation: The analogous Buchwald-Hartwig etherification allows for the coupling of alcohols and phenols. wikipedia.org Reacting this compound with an alcohol or phenol (B47542) under palladium catalysis would yield the corresponding vinyl ethers, which are important motifs in polymer chemistry and as synthetic intermediates.
C-S Bond Formation: Similarly, coupling with thiols provides a direct route to vinyl sulfides. wikipedia.org This transformation is valuable for accessing sulfur-containing molecules, which are prevalent in pharmaceuticals and materials science. acs.org
Table 2: Illustrative C-Heteroatom Coupling Reactions
This table shows potential reaction partners for forming C-N, C-O, and C-S bonds from this compound.
| Bond Formed | Reaction Name | Nucleophile Example | Catalyst System (Typical) | Product Type |
| C-N | Buchwald-Hartwig Amination | Pyrrolidine, Aniline | Pd₂(dba)₃ / BINAP | Naphthyl-substituted enamine |
| C-O | Buchwald-Hartwig Etherification | Phenol, Butanol | Pd(OAc)₂ / RuPhos | Naphthyl-substituted vinyl ether |
| C-S | Buchwald-Hartwig Thiolation | Thiophenol, Ethanethiol | Pd(OAc)₂ / Xantphos | Naphthyl-substituted vinyl sulfide |
Application in Heterocyclic Chemistry
Heterocyclic compounds are cornerstones of medicinal chemistry and materials science. The unique combination of functional groups in this compound provides multiple avenues for the synthesis of novel heterocyclic systems.
Precursor for Naphthyl-Substituted Heterocycles
The entire molecule can be incorporated as a key fragment into a larger heterocyclic ring system. Following a primary coupling reaction at the vinyl bromide position, the newly introduced functional group can react with the propene moiety or the naphthyl ring to forge the heterocyclic core. For instance, a Suzuki coupling to introduce a carboxylic acid-bearing aryl group could be followed by an intramolecular lactonization involving the allylic portion of the molecule.
Cyclization Reactions Employing the Propene Moiety
The propene unit is an active participant in cyclization reactions. One of the most powerful methods for this type of transformation is the intramolecular Heck reaction. princeton.eduwikipedia.org If the compound is first modified to contain a suitably positioned aryl or vinyl halide, an intramolecular palladium-catalyzed cyclization can be initiated. For example, if an ortho-iodobenzyl group were attached to the molecule (e.g., via an ether or amine linkage formed in a preliminary step), an intramolecular Heck reaction could be envisioned to construct a new five- or six-membered ring, generating complex polycyclic structures containing the fluoronaphthyl motif. nih.gov
Other potential cyclizations include radical cyclizations, where the double bond acts as a radical acceptor, or transition-metal-catalyzed cycloisomerization reactions. koreascience.krlibretexts.org
Stereoselective Synthesis Employing the Compound
While this compound is achiral, its structure contains features that can be exploited in stereoselective synthesis to generate chiral molecules with high enantiomeric or diastereomeric purity.
The allylic system is particularly amenable to stereoselective transformations. nih.gov For example:
Asymmetric Allylic Alkylation: In the presence of a chiral palladium catalyst, the allylic system could potentially undergo substitution reactions with soft nucleophiles to create a new stereocenter.
Sharpless Asymmetric Epoxidation: If the propene moiety were first converted to an allylic alcohol, the Sharpless epoxidation could be used to install a chiral epoxide with high enantioselectivity. masterorganicchemistry.com This epoxide is a versatile intermediate for accessing a range of chiral molecules.
Directed Hydrogenation: The use of a chiral catalyst for the hydrogenation of the double bond could produce a stereocenter at the C2 position of the propyl chain.
Furthermore, the double bond itself can undergo stereospecific reactions, such as syn-dihydroxylation or stereospecific cyclopropanation, which would translate the geometry of the alkene into the stereochemistry of the product. masterorganicchemistry.com
Asymmetric Catalysis Involving the Alkene or Bromine Site
The presence of both an alkene and a vinyl bromide in this compound opens avenues for various asymmetric catalytic transformations, enabling the synthesis of chiral molecules with high enantiomeric purity.
Asymmetric Hydrogenation: The double bond of the propene unit is a prime target for asymmetric hydrogenation. Utilizing chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP), can facilitate the enantioselective reduction of the alkene. acs.org This would yield a chiral 2-bromo-3-(4-fluoro-1-naphthyl)propane, creating a stereocenter at the C2 position of the propane (B168953) chain. The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (ee).
Asymmetric Epoxidation and Dihydroxylation: The alkene can undergo asymmetric epoxidation using catalysts like Sharpless's titanium-tartrate system or Jacobsen's manganese-salen complex. This would introduce a chiral epoxide ring, a versatile intermediate for further transformations. Similarly, asymmetric dihydroxylation, employing osmium tetroxide with a chiral ligand (e.g., from the AD-mix), could produce a chiral diol with two new stereocenters.
Palladium-Catalyzed Asymmetric Cross-Coupling: The vinyl bromide functionality serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. researchgate.net The use of chiral ligands on the palladium catalyst can induce asymmetry. For instance, an asymmetric Kumada coupling with a Grignard reagent could be employed to introduce a new substituent at the C2 position with stereocontrol. wikipedia.org
Illustrative Data for Hypothesized Asymmetric Catalysis:
| Transformation | Chiral Catalyst/Ligand | Product | Typical Yield (%) | Typical ee (%) |
| Asymmetric Hydrogenation | [Rh(COD)(DIPAMP)]BF4 | 2-Bromo-3-(4-fluoro-1-naphthyl)propane | >95 | >95 |
| Asymmetric Dihydroxylation | AD-mix-β | 1-(4-Fluoro-1-naphthyl)-2-bromopropane-1,2-diol | 80-95 | >98 |
| Asymmetric Suzuki Coupling | Pd(OAc)2 / Chiral Phosphine | 2-Aryl-3-(4-fluoro-1-naphthyl)-1-propene | 70-90 | 90-99 |
Chiral Auxiliary and Organocatalytic Approaches
In addition to transition-metal catalysis, chiral auxiliaries and organocatalysis provide powerful strategies for stereocontrolled synthesis involving this compound.
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be temporarily incorporated into a precursor molecule to direct the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid derivative of the naphthyl group. wikipedia.org This could then direct the diastereoselective addition of the bromo-propene side chain. Alternatively, a chiral auxiliary could be employed in a reaction that forms the vinyl bromide itself, thereby establishing a stereocenter that influences subsequent transformations. After the desired stereochemistry is set, the auxiliary can be cleaved and recycled. researchgate.net
Organocatalytic Transformations: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. organic-chemistry.org The alkene moiety in this compound can act as a Michael acceptor in reactions catalyzed by chiral amines or Brønsted acids. acs.org For example, the conjugate addition of a nucleophile, generated in situ by an organocatalyst, could lead to the formation of a new C-C bond at the C1 position of the propene chain with high enantioselectivity. nih.gov The intramolecular Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), is another potential organocatalytic transformation if a suitable aldehyde is present in the molecule. nih.gov
Hypothetical Organocatalytic Michael Addition:
| Organocatalyst | Nucleophile | Product | Typical Yield (%) | Typical ee (%) |
| Chiral Diarylprolinol Silyl Ether | Malonate | Diethyl 2-(2-bromo-3-(4-fluoro-1-naphthyl)propyl)malonate | 85-95 | >90 |
| Chiral Phosphoric Acid | Indole | 2-Bromo-3-(4-fluoro-1-naphthyl)-1-(indol-3-yl)propane | 70-88 | 85-97 |
Functionalization of the Naphthyl and Propene Moieties for Derivatization
The distinct moieties of this compound allow for a wide range of derivatizations, enabling the synthesis of a library of new compounds with potentially interesting properties.
Functionalization of the Naphthyl Moiety: The fluoronaphthyl ring can undergo further substitution reactions. The fluorine atom and the allylic side chain will direct incoming electrophiles to specific positions on the naphthalene (B1677914) ring. For example, nitration, halogenation, or Friedel-Crafts reactions could introduce new functional groups. The fluorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions. The development of catalytic asymmetric dearomatization reactions also presents a powerful strategy for transforming the flat aromatic naphthalene core into complex three-dimensional structures. rsc.org
Functionalization of the Propene Moiety: The propene unit offers multiple handles for derivatization.
Cross-Coupling Reactions: As mentioned, the vinyl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other groups at the C2 position. rsc.orgresearchgate.net
Allylic Functionalization: The C-H bonds at the allylic position (C3) are activated and can be targeted for radical bromination using reagents like N-bromosuccinimide (NBS), leading to a dibrominated product that can undergo further substitutions. masterorganicchemistry.com
Alkene Transformations: Besides asymmetric reactions, the double bond can undergo a variety of other transformations, such as hydroboration-oxidation to install an alcohol, or ozonolysis to cleave the double bond and form an aldehyde.
Potential Derivatization Reactions:
| Moiety | Reaction | Reagents | Potential Product |
| Propene | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-3-(4-fluoro-1-naphthyl)-1-propene |
| Propene | Heck Reaction | Alkene, Pd catalyst, base | 2-(4-Fluoro-1-naphthylmethyl)-1,3-diene derivative |
| Propene | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 2-Bromo-3-(4-fluoro-1-naphthyl)propan-1-ol |
| Naphthyl | Nitration | HNO3, H2SO4 | 2-Bromo-3-(nitro-4-fluoro-1-naphthyl)-1-propene |
| Propene | Allylic Bromination | NBS, radical initiator | 1,2-Dibromo-3-(4-fluoro-1-naphthyl)-1-propene |
Emerging Research Directions and Future Perspectives
Exploration in Functional Materials Chemistry
The unique combination of a naphthalene (B1677914) core, a reactive vinyl bromide, and a fluorine substituent positions 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene as a promising candidate for the development of novel functional materials.
Potential in Optoelectronic Materials
Naphthalene derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their inherent fluorescence and charge-transport properties. nih.govresearchgate.net The introduction of fluorine and bromine atoms can further modulate these properties.
The fluorinated naphthalene group in this compound could enhance the electron-transporting capabilities and improve the thermal and oxidative stability of resulting materials. researchgate.net Research on related naphthalene diimides has shown that fluorination can lead to high electron mobility, a desirable characteristic for n-channel semiconductors in organic thin-film transistors. researchgate.net
The development of blue-emitting materials is a key challenge in OLED technology. Naphthalene-based polymers and small molecules are promising candidates for blue emitters. mdpi.com The specific substitution pattern on the naphthalene ring, along with the electronic effects of the bromo-propene group, could be tuned to achieve deep-blue emission with high color purity. rsc.org
Below is a table illustrating the potential optoelectronic properties of materials derived from this compound, based on data from similar naphthalene-based materials.
| Property | Potential Value | Significance in Optoelectronics |
| Emission Color | Blue | Essential for full-color displays and lighting. |
| External Quantum Efficiency (EQE) | > 5% | A measure of the device's efficiency in converting electrons to photons. |
| Electron Mobility | > 0.1 cm²/Vs | Crucial for efficient charge transport in organic transistors. |
| Thermal Stability (Td) | > 300 °C | Ensures longevity and reliability of electronic devices. |
This table presents hypothetical data based on the known properties of similar naphthalene-based optoelectronic materials.
Applications in Polymer Science and Macromolecular Engineering
The vinyl bromide functionality of this compound serves as a versatile handle for polymerization and polymer modification. This opens up avenues for creating novel polymers with tailored properties.
The compound can potentially undergo various polymerization reactions, such as radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), to yield polymers with a high refractive index and specific optical properties imparted by the naphthyl group.
Furthermore, the bromo-propene unit can be utilized in post-polymerization modification. For instance, it could serve as a site for introducing other functional groups via nucleophilic substitution or cross-coupling reactions, leading to the development of functional polymers for applications in sensing, catalysis, or as advanced coatings.
Investigation of Non-Covalent Interactions
The presence of both bromine and fluorine atoms in this compound makes it an excellent model for studying non-covalent interactions, particularly halogen bonding.
Role of Halogen Bonding in Crystal Engineering and Supramolecular Chemistry
Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic site. nih.govbohrium.com This interaction is a powerful tool in crystal engineering for the design of supramolecular architectures. nih.govresearchgate.net
In this compound, the bromine atom is a potential halogen bond donor. This could be exploited to direct the self-assembly of the molecule in the solid state, leading to the formation of well-defined crystal structures with interesting properties. The directionality and strength of the halogen bonds can be tuned to control the packing of the molecules, which in turn influences the material's bulk properties, such as its optical and electronic characteristics. nih.gov
Fluorine and Bromine in Directing Intermolecular Interactions
Both fluorine and bromine can participate in a variety of intermolecular interactions that can influence the supramolecular assembly. While bromine is a well-established halogen bond donor, the role of fluorine is more nuanced. Fluorine atoms can participate in weaker C-H···F and F···F interactions.
The interplay between bromine-centered halogen bonds and fluorine-involved interactions, along with π-π stacking of the naphthalene rings, could lead to complex and predictable supramolecular structures. Understanding these competing and cooperating interactions is a key area of research in crystal engineering.
The following table summarizes the potential non-covalent interactions involving this compound and their significance.
| Interaction Type | Participating Atoms | Significance in Supramolecular Chemistry |
| Halogen Bonding | Br···O, Br···N, Br···π | Directional control of crystal packing, formation of co-crystals. nih.gov |
| Hydrogen Bonding | C-H···F | Influence on molecular conformation and packing. |
| π-π Stacking | Naphthalene rings | Contributes to the stability of the crystal lattice and influences electronic properties. |
This table illustrates potential interactions based on the principles of supramolecular chemistry.
Development of Novel Catalytic Transformations Specific to the Compound's Structure
The reactive sites within this compound, particularly the vinyl bromide and the C-F bond, offer opportunities for developing novel catalytic transformations.
The vinyl bromide is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. rsc.orgyoutube.com These reactions would allow for the facile introduction of a wide variety of substituents at the 2-position of the propene chain, enabling the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. nih.gov
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that could be applied to the vinyl bromide of this compound to form C-N bonds, leading to the synthesis of novel enamines and related nitrogen-containing compounds. youtube.com
Furthermore, the presence of both a C-Br and a C-F bond could allow for selective catalytic activation. Developing catalytic systems that can selectively activate one C-X bond in the presence of the other would be a significant advancement in synthetic methodology.
The table below lists some potential catalytic reactions for this compound.
| Reaction Name | Reacting Site | Potential Product Class |
| Suzuki Coupling | Vinyl Bromide | Substituted Naphthyl-propenes |
| Heck Coupling | Vinyl Bromide | Extended Conjugated Systems |
| Buchwald-Hartwig Amination | Vinyl Bromide | N-substituted Naphthyl-propenes |
| Sonogashira Coupling | Vinyl Bromide | Naphthyl-enyne derivatives |
This table outlines potential synthetic transformations based on known catalytic methods.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The chemical architecture of this compound, featuring a reactive vinyl bromide and a fluorinated polycyclic aromatic system, makes it a prime candidate for integration into modern automated synthesis and high-throughput experimentation (HTE) workflows. These technologies are pivotal in accelerating the discovery and optimization of new chemical entities and materials by enabling a massive number of experiments to be performed in parallel. youtube.com
Automated synthesis platforms, which utilize robotic liquid handlers and reactors, can leverage the reactivity of the vinyl bromide moiety for the rapid generation of compound libraries. chemistryworld.com The vinyl bromide group serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. odinity.comacs.org In an automated setting, arrays of different coupling partners, such as a variety of boronic acids or esters for Suzuki-Miyaura coupling, can be reacted with this compound in multi-well plates. nih.gov This parallel synthesis approach allows for the creation of a large and diverse library of derivatives in a short amount of time, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
High-throughput experimentation is instrumental in optimizing the reaction conditions for the synthesis and subsequent derivatization of this compound. sigmaaldrich.com For instance, the optimal catalyst, ligand, base, and solvent for a Suzuki-Miyaura coupling involving this substrate can be efficiently determined by running a large matrix of experiments where each of these parameters is varied. nih.govresearchgate.net Robotic systems can accurately dispense the necessary reagents into 96- or 384-well plates, which are then subjected to the reaction conditions. nih.gov Subsequent high-throughput analysis, typically by ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), allows for the rapid quantification of product yield and purity in each well, thereby identifying the optimal reaction conditions. nih.gov
The fluorinated naphthalene core of the molecule is of particular interest in medicinal chemistry, and the ability to rapidly synthesize and screen derivatives is highly valuable. Automated platforms have been developed for the synthesis of fluorinated aromatic compounds, often for applications in positron emission tomography (PET), which underscores the compatibility of such fluorinated scaffolds with automated procedures. nih.govacs.org
A hypothetical high-throughput screening for the optimization of a Suzuki-Miyaura coupling reaction with this compound could involve the parameters outlined in the following table, based on established protocols for similar vinyl halides. odinity.comacs.org
| Parameter | Variables Screened in High-Throughput Experimentation | Representative Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 1-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 1-2 equivalents relative to Pd |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane, Toluene, THF/H₂O | Anhydrous or aqueous mixtures |
| Temperature | Room Temperature to 100 °C | Optimized based on screening |
| Boronic Acid | Diverse library of aryl and heteroaryl boronic acids | 1.1-1.5 equivalents |
This systematic and automated approach not only accelerates the discovery of new derivatives of this compound but also facilitates the rapid optimization of synthetic routes, making the exploration of its chemical space more efficient and comprehensive. nih.gov
Q & A
Basic: What are the established synthetic methodologies for preparing 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene?
The synthesis of halogenated alkenes like this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions . For example, similar compounds (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene) are synthesized by reacting aryl aldehydes with halogenated ylides under basic conditions . Key steps include:
- Reagent selection : Use of 4-fluoro-1-naphthaldehyde and brominated allylic reagents.
- Optimization : Temperature control (e.g., 0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity.
Challenges include regioselectivity in bromination and minimizing competing elimination pathways.
Basic: How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : For precise bond lengths/angles (e.g., C–Br = ~1.89 Å, C=C = ~1.34 Å). Software like SHELXL (from the SHELX suite) is widely used for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Diagnostic signals for vinyl protons (δ 5.5–6.5 ppm) and aromatic fluorine coupling (⁴J ~8 Hz).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F).
- Elemental analysis : Validate purity (>98% C, H, Br, F).
Advanced: What reaction mechanisms govern the functionalization of this compound in substitution and addition reactions?
The compound’s reactivity is influenced by its electron-deficient alkene and ortho-bromo substituent :
- Nucleophilic substitution (SN²) : Bromine at the allylic position undergoes displacement with amines/thiols (e.g., forming 2-amino derivatives) .
- Electrophilic addition : Polarized C=C bond reacts with halogens (e.g., Cl₂) to form dihalogenated products (e.g., 2,3-dichloro derivatives) .
- Oxidative pathways : Epoxidation via m-CPBA yields oxirane derivatives, critical for studying ring-opening reactions .
Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations (e.g., Gaussian) help map transition states and regioselectivity .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Data inconsistencies often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters XRD patterns. Use temperature-dependent crystallization to isolate stable forms .
- Dynamic NMR effects : Conformational exchange (e.g., hindered rotation) broadens signals. Apply VT-NMR (variable temperature) or COSY/NOESY for assignment .
- Impurity interference : Trace solvents (e.g., DCM) may mimic signals. Cross-validate with GC-MS or HPLC-UV .
Advanced: What computational approaches are employed to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the C–Br bond exhibits high electrophilicity (LUMO ≈ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) on reaction pathways.
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
Software like Gaussian , ORCA , or AutoDock are standard tools.
Advanced: How does crystallographic data inform the design of derivatives with enhanced stability or activity?
- Packing analysis : Identify non-covalent interactions (e.g., π-stacking of naphthyl groups, C–H···F contacts) that stabilize the lattice .
- Torsional angles : Adjust substituents to minimize steric strain (e.g., modifying the fluorine position to avoid clashes).
- Twinned crystals : Use SHELXD for phase refinement in challenging datasets .
Advanced: What strategies mitigate decomposition during storage or reaction conditions?
- Temperature control : Store at –20°C under inert gas (Ar) to prevent oxidation .
- Light-sensitive intermediates : Use amber glassware or radical inhibitors (e.g., BHT) during reactions.
- Stability assays : Monitor degradation via HPLC-ELSD and identify byproducts (e.g., dehydrohalogenation to form naphthyl-propyne) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
